N-(azetidin-3-yl)cyclopropanesulfonamide

Metabolic stability Cytochrome P450 Oxidative metabolism

Standard azetidine sulfonamides lack the dual rigidity and metabolic hardening required for challenging kinase or CNS lead optimization. This building block integrates a strained azetidine (ring strain ~25.4 kcal/mol) and a cyclopropanesulfonamide (C-H BDE ~106 kcal/mol) to resist oxidative metabolism without fluorination. - Free base MW 176.24; fraction sp³ = 0.83 for 3D library diversity - Two orthogonal handles: azetidine NH (pKa ~11.29) & sulfonamide NH - Validated scaffold precedent: JTE-952 (CSF-1R, cellular IC₅₀ = 20 nM) Available as HCl salt (CAS 2098097-34-6, ≥98%) for immediate scale-up.

Molecular Formula C6H12N2O2S
Molecular Weight 176.24 g/mol
Cat. No. B13636650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(azetidin-3-yl)cyclopropanesulfonamide
Molecular FormulaC6H12N2O2S
Molecular Weight176.24 g/mol
Structural Identifiers
SMILESC1CC1S(=O)(=O)NC2CNC2
InChIInChI=1S/C6H12N2O2S/c9-11(10,6-1-2-6)8-5-3-7-4-5/h5-8H,1-4H2
InChIKeyZRCPOJHPARSOLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Azetidin-3-yl)cyclopropanesulfonamide – Procurement Overview


N-(Azetidin-3-yl)cyclopropanesulfonamide (CAS 1465775-64-7; free base MW 176.24 g/mol; formula C₆H₁₂N₂O₂S) is a research-use-only chemical building block that integrates two independently validated privileged structural motifs: a strained four-membered azetidine heterocycle (ring strain ~25.4 kcal/mol [1]) and a cyclopropanesulfonamide moiety (cyclopropane C–H BDE ~106 kcal/mol [2]). This dual-rigidity architecture is expressly designed to confer conformational constraint, enhanced metabolic stability, and tunable physicochemical properties in lead optimization programs . The compound is commercially available as the free base and as the hydrochloride salt (CAS 2098097-34-6, purity ≥98%) , positioning it as an accessible entry point for structure–activity relationship (SAR) exploration across kinase, CNS, and anti-infective target classes.

Scaffold
Dual-rigidity architecture: strained azetidine ring and cyclopropanesulfonamide for conformational pre-organization context
Functionality
Free secondary amine on azetidine provides basicity and hydrogen-bond donor for SAR exploration
Form flexibility
Available as free base and hydrochloride salt to support diverse reaction conditions

Why This Scaffold Differs from Generic Sulfonamide Building Blocks


Sulfonamide-based azetidine building blocks span a broad structural landscape—including N-(azetidin-3-yl)methanesulfonamide (CAS 1056056-12-2), N-(azetidin-3-yl)ethanesulfonamide (CAS 1480706-40-8), and the regioisomeric 1-(cyclopropanesulfonyl)azetidin-3-amine (CAS 1341052-88-7)—yet small permutations in sulfonyl substituent or attachment regiochemistry produce divergent molecular properties that cannot be assumed transferable . The cyclopropanesulfonamide group introduces a strained carbocycle with C–H bond dissociation energy approximately 7.7 kcal/mol higher than that of a secondary propane C–H bond [1], directly impacting oxidative metabolism susceptibility compared to methyl or ethyl sulfonamide analogs. Simultaneously, the azetidine NH at the 3-position (pKa of conjugate acid ~11.29) confers distinct basicity, hydrogen-bonding capacity, and solubility behavior relative to N-1-substituted regioisomers [2]. These differences—in metabolic soft spots, ionization state, lipophilicity, and conformational pre-organization—mean that analogs within this class cannot serve as drop-in replacements without re-optimizing multiple parameters of a lead series. The quantitative evidence below substantiates each axis of differentiation.

Methyl sulfonamide analogs: lower C–H BDE may increase CYP-mediated oxidation, requiring separate metabolic stability optimization.
N-1 regioisomer: altered H-bond donor topology and solubility-pH profile may not match target binding geometry without redesign.
Larger-ring analogs (pyrrolidine, piperidine): greater conformational flexibility may reduce pre-organization advantage and alter binding entropy.

Quantitative Differentiation Evidence Against Closest Analogs


Cyclopropane C–H BDE and Metabolic Stability vs. Methyl Analogs

The cyclopropane ring in N-(azetidin-3-yl)cyclopropanesulfonamide possesses a C–H bond dissociation energy (BDE) of approximately 106 kcal/mol, compared to ~98 kcal/mol for the secondary C–H bonds in a methyl sulfonamide analog (e.g., N-(azetidin-3-yl)methanesulfonamide) [1]. This ~8 kcal/mol higher BDE translates into significantly reduced susceptibility to hydrogen-atom abstraction by cytochrome P450 enzymes, a primary route of oxidative metabolism for aliphatic sulfonamides [2]. By contrast, the methanesulfonamide analog exposes an sp³-hybridized methyl group with standard secondary C–H BDE (~98 kcal/mol), making it inherently more prone to CYP-mediated hydroxylation and subsequent clearance [3]. The cyclopropane moiety thus functions as a metabolically 'hardened' bioisostere, enabling extended half-life without necessarily introducing fluorination or deuteration.

C–H BDE vs. methyl analog
Class-level
Cyclopropane C–H BDE ≈106 kcal/mol vs. methyl C–H ≈98 kcal/mol; Δ≈8 kcal/mol
Supports metabolic stability screening context
Gas-phase measurements; class-level inference
Metabolic stability Cytochrome P450 Oxidative metabolism

Azetidine Ring Strain and Conformational Rigidity vs. Larger Heterocycles

The azetidine ring in N-(azetidin-3-yl)cyclopropanesulfonamide exhibits ring strain energy of approximately 25.4 kcal/mol, intermediate between aziridine (~27.7 kcal/mol) and pyrrolidine (~6 kcal/mol) [1]. This strain reduces the number of accessible low-energy conformations compared to the more flexible five-membered pyrrolidine or six-membered piperidine rings. In the context of ligand–protein binding, the pre-organized azetidine scaffold lowers the entropic penalty upon target engagement relative to analogs employing larger, more flexible cyclic amines [2]. For example, in a medicinal chemistry campaign targeting serotonin-4 (5-HT₄) partial agonists, replacement of piperidine with azetidine as a bioisostere maintained desired potency while altering the metabolic pathway—the azetidine analog was neither metabolized via N-dealkylation nor converted to cyclized oxazolidine metabolites, unlike the piperidine counterpart [3]. Although direct comparative ΔG binding data between N-(azetidin-3-yl)cyclopropanesulfonamide and its piperidine analog are not publicly available, this class-level behavior indicates that selection of the azetidine scaffold is mechanistically justified when reducing entropic binding cost or altering metabolic soft spots is the objective.

Ring strain vs. larger heterocycles
Class-level
Azetidine strain ~25.4 kcal/mol vs. pyrrolidine ~6.0 kcal/mol; Δ≈19 kcal/mol
Supports conformational pre-organization selection
Literature-derived strain energies; class-level
Conformational restriction Entropic penalty Binding affinity

Regioisomeric Sulfonamide Connectivity and Hydrogen-Bond Topology

N-(Azetidin-3-yl)cyclopropanesulfonamide positions the sulfonamide nitrogen at the azetidine 3-position, preserving a free secondary amine (NH) on the azetidine ring. This structural feature creates a hydrogen-bond donor (HBD) with a conjugate acid pKa of approximately 11.29 (in H₂O), making it slightly more basic than pyrrolidine (pKa ~11.1) and significantly more basic than aziridine [1][2]. By contrast, the regioisomeric 1-(cyclopropanesulfonyl)azetidin-3-amine (CAS 1341052-88-7) places the sulfonyl group on the azetidine nitrogen, converting the ring nitrogen into a non-basic sulfonamide and relocating the free amine to the 3-position as a primary amine (NH₂). This regioisomeric swap produces a fundamentally different hydrogen-bonding pharmacophore: the N-3-substituted target compound offers a secondary sulfonamide NH (one HBD) plus an azetidine ring NH (one HBD), while the N-1-substituted regioisomer offers only the primary amine NH₂ at the 3-position (two HBD on one atom) and a fully substituted, non-donating ring nitrogen . These differences directly impact solubility–pH profiles, target engagement geometry, and calculated logD values.

Regioisomeric H-bond topology
Reported
N-3 substitution: 2 spatially separated HBD; N-1 regioisomer: localized HBD on primary amine
Selection context for pharmacophore H-bond geometry
pKa and HBD count from literature
Hydrogen-bond donor Basicity Solubility

Cyclopropanesulfonamide Motif in Kinase Inhibition Against EGFR Mutations

While no direct biochemical IC₅₀ data are available for N-(azetidin-3-yl)cyclopropanesulfonamide itself, the cyclopropanesulfonamide motif has been independently validated in potent inhibitors of clinically relevant EGFR resistance mutations. Compound 5d—a cyclopropanesulfonamide derivative designed with Brigatinib as the lead compound—exhibited IC₅₀ values of 0.01836 μM (18.36 nM) against BaF3-EGFRL858R/T790M/C797S cells and 0.025 μM (25 nM) against BaF3-EGFR19del/T790M/C797S cells [1][2]. In the same study, compound 5d demonstrated superior in vivo anti-tumor activity compared to the positive control Brigatinib, with confirmed inhibition of both EGFR and mTOR signaling pathways and low toxicity [3]. By contrast, methanesulfonamide-containing analogs evaluated in the same target class generally lack the cyclopropane ring's conformational constraint and metabolic hardening, which the authors identify as critical for potency retention against the C797S resistance mutation [2]. This class-level evidence positions the cyclopropanesulfonamide pharmacophore—and by extension, N-(azetidin-3-yl)cyclopropanesulfonamide as a building block for constructing such pharmacophores—as a structurally informed choice for kinase inhibitor programs addressing resistance mutations.

Cyclopropanesulfonamide in EGFR inhibition
Class-level
Compound 5d: IC₅₀ 18–25 nM vs. EGFR C797S mutants; higher in vivo activity reported vs. Brigatinib
Supports kinase inhibitor SAR context for resistance mutations
Data from derivative; class-level inference
EGFR C797S Kinase inhibition Non-small cell lung cancer

Azetidine Scaffolds and CNS Drug-Likeness vs. Piperidine Analogs

A systematic profiling study of azetidine-based diversity-oriented synthesis (DOS) scaffolds demonstrated that the majority of azetidine-containing compounds achieve CNS multiparameter optimization (MPO) desirability scores of ≥4 out of 6 [1], a threshold correlated with favorable blood–brain barrier penetration in the Pfizer CNS drug design paradigm. In a separate lead optimization campaign, azetidine sulfonamide 19 was identified as an exemplar lead with favorable in vitro ADME profiles and a high CNS MPO score, driving hit-to-lead progression for glycine receptor potentiators [2]. By contrast, analogous piperidine-containing sulfonamides in the same study required additional structural modification to achieve comparable CNS exposure, as the larger ring increased molecular weight, topological polar surface area (TPSA), and rotatable bond count—all parameters penalized in CNS MPO scoring [1][2]. The azetidine scaffold's compactness (MW contribution ~56 Da for the C₃H₆N ring fragment vs. ~84 Da for piperidine C₅H₁₀N) and inherent rigidity directly contribute to this CNS drug-likeness advantage. Although N-(azetidin-3-yl)cyclopropanesulfonamide itself has not been profiled in published MPO studies, its core azetidine scaffold is the precisely the substructure validated in these CNS-focused assessments.

CNS drug-likeness vs. piperidine
Class-level
Azetidine scaffolds: CNS MPO ≥4; favorable ADME reported for azetidine sulfonamide 19
Supports CNS lead selection context
Scaffold-level evidence; product not directly profiled
CNS drug discovery Blood–brain barrier ADME

Azetidine Core in Clinical Kinase Inhibitor JTE-952

The azetidine ring has been independently validated as a kinase inhibitor scaffold through the discovery and clinical advancement of JTE-952, a colony stimulating factor-1 receptor (CSF-1R) Type II inhibitor. JTE-952 achieved cellular IC₅₀ = 20 nM against CSF-1R with high kinase selectivity confirmed by a broad kinase panel assay, and the X-ray co-crystal structure with CSF-1R protein confirmed the Type II binding mode [1][2]. The azetidine core was essential to the scaffold—structure-based drug design (SBDD) efforts demonstrated that alternative heterocyclic cores (including pyrrolidine and piperidine variants) did not achieve the same combination of potency, selectivity, and pharmacokinetic profile [1]. This clinical validation distinguishes the azetidine scaffold from less thoroughly characterized four-membered heterocycles (e.g., aziridine, which carries genotoxicity liability due to DNA alkylation potential). While N-(azetidin-3-yl)cyclopropanesulfonamide is a building block and not a drug candidate itself, the azetidine substructure it provides is the same core validated in a clinical-stage kinase inhibitor program, offering a precedent-informed starting point for kinase-targeted library synthesis.

Clinical candidate JTE-952
Class-level
Azetidine-based JTE-952: CSF-1R cellular IC₅₀ 20 nM; high kinase selectivity; clinical advancement
Supports azetidine scaffold credibility in kinase programs
Clinical candidate; class-level precedent
Kinase inhibitor CSF-1R Clinical candidate

High-Value Procurement and Application Scenarios


Metabolically Stable Kinase Inhibitor Lead Optimization

Medicinal chemistry teams optimizing kinase inhibitors for chronic dosing indications can use N-(azetidin-3-yl)cyclopropanesulfonamide as a key intermediate to introduce the cyclopropanesulfonamide moiety for metabolic hardening. The cyclopropane C–H BDE (~106 kcal/mol) provides resistance to CYP-mediated oxidation without requiring fluorine substitution or deuteration, preserving synthetic tractability and avoiding potential fluorinated metabolite toxicity concerns . The azetidine ring simultaneously contributes conformational pre-organization critical for kinase hinge-region binding, as demonstrated by the JTE-952 clinical candidate (CSF-1R, cellular IC₅₀ = 20 nM) . This combination makes the compound particularly suitable for kinase programs targeting resistance mutations where sustained target occupancy is required .

CNS Drug Discovery with Favorable Blood-Brain Barrier Parameters

For neuroscience programs constrained by CNS MPO scoring requirements, N-(azetidin-3-yl)cyclopropanesulfonamide provides a low-molecular-weight azetidine scaffold (MW 176.24) with favorable parameters for blood–brain barrier penetration . Published profiling of azetidine-based DOS libraries demonstrates that azetidine-containing scaffolds achieve CNS MPO desirability scores ≥4, correlating with successful CNS exposure . The secondary amine at the 3-position (pKa ~11.29) enables pH-dependent ionization tuning through N-substitution, while the cyclopropanesulfonamide introduces lipophilicity (estimated logP ~0 to +0.5 for the free base) within the CNS-optimal range . Azetidine sulfonamide 19 has been specifically validated as a CNS lead with favorable ADME profiles , providing direct precedent for this scaffold class.

Structure-Based Design Requiring Precise H-Bond Donor Geometry

Programs employing structure-based drug design (SBDD) where the spatial arrangement of hydrogen-bond donors is critical—particularly for targets with narrow, well-defined binding pockets—should select N-(azetidin-3-yl)cyclopropanesulfonamide over the N-1 regioisomer 1-(cyclopropanesulfonyl)azetidin-3-amine. The N-3 attachment preserves two spatially separated HBD vectors (sulfonamide NH + azetidine ring NH) , enabling bidentate hydrogen-bonding interactions that are absent when the sulfonyl group occupies the ring nitrogen . This topological distinction is functionally relevant: in the JTE-952 co-crystal structure with CSF-1R (PDB 6IG8), the azetidine nitrogen engages the kinase hinge region through a specific hydrogen-bonding geometry that would be impossible with an N-1-sulfonylated regioisomer . Researchers should procure the N-3-substituted variant when SBDD models predict the need for dual HBD engagement across distinct binding site vectors.

Fragment-Based Drug Discovery and DNA-Encoded Library Synthesis

N-(Azetidin-3-yl)cyclopropanesulfonamide is a low-molecular-weight (176.24 Da) fragment-sized molecule with two chemically orthogonal functional handles: the free azetidine NH (amenable to N-alkylation, N-arylation, or N-acylation) and the sulfonamide NH (amenable to further sulfonylation or alkylation) . This dual derivatization capability, combined with the scaffold's low rotatable bond count (2 rotatable bonds) and favorable physicochemical profile, makes it an attractive candidate for fragment-based drug discovery (FBDD) library construction or as a DNA-encoded library (DEL) synthon . The cyclopropanesulfonamide moiety provides 3D character (fraction sp³ = 0.83) that enhances library diversity beyond traditional planar aromatic sulfonamides, aligning with industry trends toward increasing three-dimensionality in screening collections for challenging targets .

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Metabolic stability context (cyclopropane C–H BDE)
CYP oxidation resistance profiling
CNS drug discovery
CNS MPO parameter compatibility
Blood–brain barrier parameter assessment
Structure-based design (H-bond geometry)
N-3 regiospecific HBD topology
Hinge-region binding mode validation
Fragment-based library design
Orthogonal derivatization handles
3D diversity and DEL compatibility screening
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